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Papain Inhibitor acetate -

Papain Inhibitor acetate

Catalog Number: EVT-14886559
CAS Number:
Molecular Formula: C21H33N7O8
Molecular Weight: 511.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Papain Inhibitor Acetate is a compound that targets papain, a cysteine protease derived from the latex of the papaya tree (Carica papaya). Papain plays a significant role in various biological processes, including protein digestion and immune responses. The inhibition of papain is crucial for therapeutic applications, especially in conditions where excessive protease activity can lead to tissue damage or disease progression.

Source

Papain is primarily sourced from the latex of the papaya tree. The latex contains several cysteine endopeptidases, including papain, which is synthesized as an inactive precursor known as prepropapain. Upon plant injury, this precursor is activated through a series of cleavage steps, resulting in the active enzyme that exhibits proteolytic activity .

Classification

Papain Inhibitor Acetate falls under the category of protease inhibitors. Specifically, it is classified as a covalent inhibitor, which means it forms a stable bond with the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

Synthesis Analysis

Methods

The synthesis of Papain Inhibitor Acetate involves several key steps:

  1. Amide Coupling: The process begins with an amide coupling reaction between specific amines and carboxylic acid derivatives to form an intermediate compound.
  2. Hydrazide Formation: The intermediate is then reacted with hydrazine derivatives under reflux conditions to produce hydrazide compounds.
  3. Electrophile Installation: Various electrophiles are introduced to the hydrazides through reactions with acid chlorides, leading to the formation of the final inhibitor candidates .

Technical Details

The synthesis requires careful control of reaction conditions to optimize yield and purity. For instance, different solvents and bases are employed depending on the solubility characteristics of the intermediates. The final products are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .

Molecular Structure Analysis

Structure

The molecular structure of Papain Inhibitor Acetate consists of a core structure that mimics natural substrates of papain, facilitating its binding to the enzyme's active site. The compound typically features:

  • A peptidomimetic backbone
  • Reactive electrophilic groups designed to covalently bond with cysteine residues in papain
  • Functional groups that enhance binding affinity through hydrogen bonding interactions with enzyme residues .

Data

Key structural data include:

  • Molecular weight: Varies depending on specific substitutions.
  • Functional groups: Include amide linkages and electrophilic centers.
Chemical Reactions Analysis

Reactions

Papain Inhibitor Acetate undergoes several key reactions:

  1. Covalent Bond Formation: The primary reaction involves the formation of a covalent bond between the inhibitor's electrophilic group and the thiol group of cysteine in papain.
  2. Inhibition Mechanism: This covalent modification effectively blocks substrate access to the active site, thereby inhibiting enzymatic activity.

Technical Details

Kinetic studies reveal that these inhibitors exhibit time-dependent inhibition characteristics, where binding affinity increases over time due to covalent interactions. The second-order rate constants (kinact/KIk_{\text{inact}}/K_I) indicate high efficiency in forming enzyme-inhibitor complexes .

Mechanism of Action

Process

The mechanism by which Papain Inhibitor Acetate exerts its effects involves:

  1. Binding: The inhibitor binds to the active site of papain through non-covalent interactions initially.
  2. Covalent Modification: Following initial binding, a nucleophilic attack occurs at the electrophilic center, resulting in a stable covalent bond with cysteine residues.
  3. Enzyme Inactivation: This modification leads to a conformational change in papain that prevents it from processing substrates effectively.

Data

Studies have shown that inhibitors can achieve low nanomolar IC50 values, indicating potent inhibition .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Varies based on specific chemical modifications; typically soluble in organic solvents.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.

Chemical Properties

  • Reactivity: Highly reactive towards thiol groups due to electrophilic centers.
  • pKa Values: Relevant for understanding protonation states at physiological pH.

Relevant data includes spectroscopic profiles confirming structural integrity post-synthesis.

Applications

Papain Inhibitor Acetate has several scientific uses:

  1. Therapeutic Applications: It is investigated for use in treating conditions associated with excessive protease activity, such as inflammatory diseases and certain cancers.
  2. Biochemical Research: Used as a tool for studying protease function and regulation within biological systems.
  3. Industrial Applications: Potential applications in food processing and cosmetic formulations where protease activity needs to be controlled.
Enzymatic Inhibition Mechanisms & Target Specificity

Structural Basis of Papain-Like Protease (PLpro) Inhibition

Papain inhibitor acetate derivatives target SARS-CoV-2 PLpro, a cysteine protease essential for viral polyprotein cleavage (processing nsP1–nsP3) and host immune evasion. PLpro features a catalytic triad (Cys111–His272–Asp286) and a ubiquitin-like domain that recognizes the "LXGG" motif in substrates. Co-crystal structures (e.g., PDB: 6WX4) reveal that inhibitors like GRL0617 analogs bind the S4 subsite, forming:

  • A hydrogen bond between the inhibitor’s carbonyl group and Gln269 backbone N–H [1] [5]
  • An edge-to-face interaction between the naphthyl group and Tyr268 [4]
  • Ionic contacts with Asp164 via the amide N–H [7]The BL2 loop (residues 269–272) undergoes conformational changes to accommodate inhibitors, reducing proteolytic efficiency against ubiquitin/ISG15 by >80% [1] [5].

Table 1: Key Structural Interactions of Papain Inhibitors with PLpro

Interaction TypeResidues InvolvedFunctional Impact
Hydrogen bondingGln269 backboneAnchors inhibitor in S4 subsite
Edge-to-face stackingTyr268Enhances hydrophobic complementarity
Ionic interactionAsp164Stabilizes the oxyanion hole conformation
BL2 loop displacementGly271, Gly163Blocks catalytic cleft access

Competitive vs. Covalent Inhibition Strategies in Cysteine Protease Targeting

Competitive inhibitors (e.g., GRL0617) reversibly occupy the S4 subsite with submicromolar affinity (IC₅₀ = 0.6–2.3 μM) but limited cellular efficacy (EC₅₀ = 10–14.5 μM) [1] [7]. Covalent inhibitors incorporate electrophiles (e.g., α-cyanoacrylamide, chloroacetamide) linked to GRL0617’s core via peptidomimetic extensions. These warheads target Cys111, forming irreversible adducts. Key advancements include:

  • Kinetic enhancement: Covalent analogs like compound 19 achieve kinact/KI = 9,600–10,000 M−1s−1, improving antiviral potency (EC₅₀ = 0.7 μM) [4] [7].
  • Linker optimization: N,N′-Acetylacetohydrazine spacers mimic Gly-Gly motifs, positioning electrophiles within 3 Å of Cys111-Sγ [7].

Table 2: Comparison of Competitive vs. Covalent PLpro Inhibitors

ParameterCompetitive (GRL0617)Covalent (e.g., Compound 19)
IC₅₀ (enzyme)0.6–2.6 μM0.02–0.15 μM
EC₅₀ (cells)10–14.5 μM0.7–1.2 μM
Binding modeReversible S4 occupancyIrreversible Cys111 adduction
Resistance riskModerateLow

Selectivity Profiling Against Human Deubiquitinases (DUBs)

Selectivity is critical due to PLpro’s structural homology with human DUBs. Papain inhibitor acetate derivatives exhibit >100-fold selectivity against DUBs (USP7, USP18, UCH-L1, UCH-L3) at 30 μM [1] [7]. This arises from:

  • S4 subsite divergence: Human DUBs lack the Tyr268/Asp164 pairing, reducing affinity for naphthylmethylamine cores [5] [7].
  • BL2 loop rigidity: USP7’s BL2 loop is inflexible, preventing deep inhibitor penetration [6].Activity-based protein profiling (ABPP) confirms no off-target engagement with 65 human DUBs at 50 μM inhibitor concentration [6].

Role of Peptidomimetic Linkers in Substrate Recognition

Peptidomimetic linkers bridge the S4-binding core and electrophilic warheads, enabling substrate-like interactions:

  • Length optimization: 2–3 atom spacers (e.g., –NH–N=C–CH₃) optimally span the S2–S1 groove (6–7 Å), mimicking P2–P1 glycines [7] [10].
  • Hydrogen bonding: Linker carbonyls engage Gly163 and Gly271 backbone amides, replicating natural substrate contacts (e.g., Ub-AMC cleavage) [4] [7].
  • Conformational flexibility: Hydrazone-based linkers adapt to BL2 loop movements, enhancing Ki by 50-fold compared to rigid linkers [10].

Table 3: Impact of Peptidomimetic Linker Design on Inhibitor Efficacy

Linker TypeSpacer Length (Å)Key InteractionsKi (nM)
N,N′-Acetylacetohydrazine6.8Gly163–NH, Gly271–NH15 ± 2
Ethylene glycol7.2Gly271–NH120 ± 15
Rigid phenyl5.9None>1,000

Compound Names Cited:

  • GRL0617
  • Compound 19 (Covalent PLpro inhibitor)
  • Ub-Rho (Ubiquitin-rhodamine substrate)
  • Z-RLRGG-AMC (Fluorogenic peptide substrate)
  • ISG15-AMC (ISG15-derived substrate)

Properties

Product Name

Papain Inhibitor acetate

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C21H33N7O8

Molecular Weight

511.5 g/mol

InChI

InChI=1S/C19H29N7O6.C2H4O2/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22;1-2(3)4/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23);1H3,(H,3,4)/t13-,14-;/m0./s1

InChI Key

POEYCUANPQRTKX-IODNYQNNSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O

Isomeric SMILES

CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O

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